Cas no 381191-92-0 (1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine)
381191-92-0 structure
Product Name:1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine
Numéro CAS:381191-92-0
Le MF:C11H15NO2
Mégawatts:193.242303133011
MDL:MFCD02324800
CID:1488116
PubChem ID:2901441
Update Time:2023-11-27
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine Propriétés chimiques et physiques
Nom et identifiant
-
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylethanamine
- 1,4-benzodioxin-6-methanamine, 2,3-dihydro-N,alpha-dimethyl-
- N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methylamine
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylethanamine(SALTDATA: 0.95HCl)
- N14857
- HMS1541J21
- STK676862
- AKOS000130051
- AKOS017281831
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine
- [1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl](methyl)amine
- CS-0327510
- EU-0085869
- Oprea1_290547
- TimTec1_002683
- [1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine
- Oprea1_554734
- SCHEMBL764726
- 381191-92-0
- NCGC00173857-01
- DTXSID90387675
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine
-
- MDL: MFCD02324800
- Piscine à noyau: 1S/C11H15NO2/c1-8(12-2)9-3-4-10-11(7-9)14-6-5-13-10/h3-4,7-8,12H,5-6H2,1-2H3
- La clé Inchi: MXSHFGAZNKNPHP-UHFFFAOYSA-N
- Sourire: O1CCOC2C=CC(=CC1=2)C(C)NC
Propriétés calculées
- Qualité précise: 193.11000
- Masse isotopique unique: 193.110278721g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 2
- Complexité: 186
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.4
- Surface topologique des pôles: 30.5Ų
Propriétés expérimentales
- Le PSA: 30.49000
- Le LogP: 2.12910
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A965021-1g |
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethanamine |
381191-92-0 | 97% | 1g |
$623.0 | 2025-02-21 | |
| AstaTech | N14857-0.25/G |
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-METHYLETHANAMINE |
381191-92-0 | 95% | 0.25g |
$192 | 2023-09-19 | |
| AstaTech | N14857-1/G |
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-METHYLETHANAMINE |
381191-92-0 | 95% | 1g |
$479 | 2023-09-19 | |
| Enamine | BBV-010453-1.0g |
[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl](methyl)amine |
381191-92-0 | 95% | 1.0g |
$328.0 | 2023-03-01 | |
| Enamine | BBV-010453-2.5g |
[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl](methyl)amine |
381191-92-0 | 95% | 2.5g |
$680.0 | 2023-10-29 | |
| Enamine | BBV-010453-5.0g |
[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl](methyl)amine |
381191-92-0 | 95% | 5.0g |
$859.0 | 2023-03-01 | |
| Enamine | BBV-010453-10.0g |
[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl](methyl)amine |
381191-92-0 | 95% | 10.0g |
$1080.0 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398180-1g |
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine |
381191-92-0 | 98% | 1g |
¥7087 | 2023-03-01 | |
| Enamine | BBV-010453-1g |
[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl](methyl)amine |
381191-92-0 | 95% | 1g |
$328.0 | 2023-10-29 | |
| Enamine | BBV-010453-5g |
[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl](methyl)amine |
381191-92-0 | 95% | 5g |
$859.0 | 2023-10-29 |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine Littérature connexe
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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